molecular formula C18H17F2N5O2 B6572624 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946276-94-4

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6572624
CAS No.: 946276-94-4
M. Wt: 373.4 g/mol
InChI Key: GRDPXUMMQOKUCR-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 1,2,3,4-tetrazole ring substituted with a 3,4-difluorophenyl group and an acetamide side chain bearing a 4-ethoxyphenyl moiety. The compound’s design leverages fluorinated aromatic systems and heterocyclic scaffolds to enhance metabolic stability and target binding affinity, a common strategy in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c1-2-27-14-6-3-12(4-7-14)9-18(26)21-11-17-22-23-24-25(17)13-5-8-15(19)16(20)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDPXUMMQOKUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Implications

  • Core Heterocycle: The target compound features a 1,2,3,4-tetrazole ring, while analogs like Compounds 51 and 54 utilize 1,2,4-triazole.
  • Substituent Effects :
    • 4-Ethoxyphenyl (Target) : The ethoxy group increases lipophilicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility compared to the 4-fluorophenyl analog (BE45772) .
    • Sulfonyl vs. Thio Groups (Compounds 51 vs. 54) : The sulfonyl group in Compound 54 contributes to higher melting points (204–206°C vs. 156–158°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole) .

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